4,6-Difluoro-1H-benzo[d]imidazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-1H-benzo[d]imidazol-7-amine is a fluorinated derivative of benzoimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1H-benzo[d]imidazol-7-amine typically involves the introduction of fluorine atoms into the benzoimidazole ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced at specific positions on the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and amination, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1H-benzo[d]imidazol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles (amines, thiols), solvents like DMSO, elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,6-Difluoro-1H-benzo[d]imidazol-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1H-benzo[d]imidazol-7-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules .
Comparison with Similar Compounds
- 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
- 4,6-Dichloro-1H-benzo[d]imidazol-7-amine
- 4,6-Dibromo-1H-benzo[d]imidazol-7-amine
Comparison: Compared to its analogs, 4,6-Difluoro-1H-benzo[d]imidazol-7-amine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound in drug design and materials science .
Properties
CAS No. |
2208-26-6 |
---|---|
Molecular Formula |
C7H5F2N3 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
5,7-difluoro-3H-benzimidazol-4-amine |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1-2H,10H2,(H,11,12) |
InChI Key |
GNLVCEORRJUVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1F)N=CN2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.